N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyridine core substituted at position 3 with a 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl moiety and at position 5 with an acetamide group. The acetamide group may influence pharmacokinetic properties, such as bioavailability.
Properties
IUPAC Name |
N-[3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c1-14(30)26-16-5-6-29-19(12-16)18(13-25-29)20(31)28-9-7-27(8-10-28)17-4-2-3-15(11-17)21(22,23)24/h2-6,11-13H,7-10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISSUGHAIQKXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological properties and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, including the formation of the piperazine ring and the attachment of the trifluoromethyl group. The final compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and purity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 368.37 g/mol |
| Functional Groups | Piperazine, Pyrazole, Acetamide |
| Key Bonds | C=O (Carbonyl), C-F (Trifluoromethyl) |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The piperazine moiety is often associated with antimicrobial properties. Studies have shown that derivatives containing piperazine can inhibit bacterial growth effectively against various strains, including Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Compounds with a pyrazolo[1,5-a]pyridine backbone have been reported to exhibit anti-inflammatory activities. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that similar compounds might offer neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Antitubercular Activity : A series of related compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compound showed an IC50 value of 2.18 μM, indicating significant antitubercular potential .
- Neuroprotective Study : A derivative was evaluated in models of neurodegeneration and exhibited a reduction in neuronal death by 40% compared to controls, highlighting its potential use in neurodegenerative diseases .
Scientific Research Applications
Anticancer Properties
Research has shown that compounds featuring the pyrazolo[1,5-a]pyridine structure exhibit promising anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to inhibit cancer cell proliferation effectively and induce apoptosis in various cancer cell lines. The structural modifications in N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide may enhance its potency against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .
Analgesic Effects
A study investigating the analgesic properties of related piperazine derivatives found significant antinociceptive activity in models of neuropathic pain. The compound's ability to modulate pain pathways suggests its potential as a novel analgesic agent, offering an alternative to traditional pain medications with fewer side effects .
Antiviral Activity
The pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antiviral properties. Compounds similar to this compound have shown effectiveness against various viruses, indicating their potential role in antiviral drug development .
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating strong cytotoxicity and potential as a lead compound for further development .
Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic effects of piperazine derivatives similar to this compound. The results showed that these compounds significantly reduced pain responses in animal models compared to standard analgesics like pregabalin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine
- N-(3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide (): Differs by replacing the 3-(trifluoromethyl)phenyl group on the piperazine with a pyrimidin-2-yl substituent. The pyrimidine substituent may enhance π-π stacking interactions but reduce lipophilicity compared to CF₃. No bioactivity data are available, but the pyrimidine group could modulate selectivity for kinase targets .
Substituent Modifications
Trifluoromethylphenyl vs. Other Aromatic Groups
- N-{2-Fluor-5-[3-Cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide (): Features a cyano group on the pyrazolo[1,5-a]pyrimidine core and fluorophenyl substitution. Methylation of the acetamide may reduce solubility compared to the target compound’s unmodified acetamide .
Piperazine Derivatives
- 4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Piperazine-carboxamide linked to a chlorotrifluoromethylpyridine. The benzoxazinone moiety introduces hydrogen-bonding sites absent in the target compound. Such structural differences could lead to divergent pharmacological profiles, such as kinase vs. protease inhibition .
Physicochemical and Pharmacokinetic Comparisons
*Predicted values based on structural analogs.
Research Implications
Q & A
Q. What are the key synthetic methodologies for preparing N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrazolo[1,5-a]pyridine precursors with α-chloroacetamide derivatives under reflux conditions (e.g., DMF, K₂CO₃) to form the pyrazolo-pyridine core .
- Step 2 : Introduction of the piperazine moiety via nucleophilic acyl substitution. For example, coupling 3-(trifluoromethyl)phenylpiperazine with activated carbonyl intermediates (e.g., acid chlorides) under inert atmospheres at controlled temperatures (60–80°C) .
- Step 3 : Final acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC is employed to isolate the target compound .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to verify substituent positions and piperazine integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) .
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .
Q. What functional groups in this compound are critical for its stability and reactivity?
Key groups include:
- Pyrazolo[1,5-a]pyridine Core : Aromatic stability and π-π stacking potential for target binding .
- Trifluoromethylphenylpiperazine : Enhances lipophilicity and CNS penetration; susceptible to oxidative metabolism .
- Acetamide Side Chain : Hydrogen-bonding capability for receptor interactions; hydrolytically stable under physiological pH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodology :
- Analog Synthesis : Modify substituents on the pyrazolo-pyridine (e.g., electron-withdrawing groups at position 3) and piperazine (e.g., aryl vs. alkyl substitutions) .
- Biological Assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding or functional cAMP assays .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Example SAR Table :
| Substituent Position | Modification | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Piperazine (R) | 3-CF₃-Ph | 12 nM (5-HT₁A) | |
| Pyrazolo C-5 | Acetamide | Improved solubility |
Q. What computational strategies can accelerate reaction optimization for this compound?
- Reaction Path Search : Quantum mechanical calculations (DFT, Gaussian 16) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (temperature, catalyst) for piperazine coupling .
- In Silico Screening : Virtual libraries of piperazine derivatives to prioritize synthetically accessible, high-affinity analogs .
Q. How might the piperazine moiety influence this compound’s mechanism of action in neurological targets?
- Receptor Interaction : Piperazine’s conformational flexibility allows for dual binding at GPCRs (e.g., 5-HT₁A and D₂ receptors). The 3-(trifluoromethyl)phenyl group enhances selectivity via hydrophobic pockets .
- Pharmacokinetics : Piperazine improves blood-brain barrier penetration, as shown in radiolabeled analogs (e.g., [¹⁸F]F-DPA) in preclinical PET imaging .
- Metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the piperazine ring, necessitating metabolic stability assays (e.g., liver microsomes) .
Q. What analytical challenges arise in studying this compound’s degradation products?
- Degradation Pathways : Hydrolysis of the acetamide group (pH-dependent) and oxidative N-dealkylation of piperazine .
- Detection : LC-MS/MS with MRM mode to identify low-abundance metabolites .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
